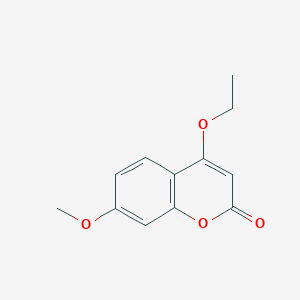

4-Ethoxy-7-methoxycoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethoxy-7-methoxycoumarin, also known as 7-Ethoxy-4-methylcoumarin , is a derivative of coumarin . It has a molecular formula of C12H12O4 and a molecular weight of 220.22 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in many research groups . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is explored to determine optimal synthesis conditions .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by various factors. For instance, the Pechmann coumarin synthesis method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.2219 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytotoxic Properties

4-Ethoxy-7-methoxycoumarin derivatives are known for their significant antioxidant properties. A specific derivative, 6-ethoxy-4-methylcoumarin, synthesized using the Pechmann method, demonstrated antioxidant activity at certain concentrations without altering the oxidative status. This compound also exhibited a slight cytotoxic effect at a dose of 200 mg/L, indicating its potential for controlled biological interactions (Çelikezen et al., 2020).

Apoptosis Induction in Cancer Cells

Coumarin-based benzopyranone derivatives, closely related to this compound, have been studied for their ability to induce apoptosis in human lung (A549) cancer cells. These compounds, including variants of 7-methoxy-4-phenyl coumarin, showed the potential to activate pro-apoptotic pathways and down-regulate anti-apoptotic pathways, pointing towards their use in cancer treatment (Musa et al., 2012).

Anti-inflammatory Properties

A study on 4-Hydroxy-7-Methoxycoumarin, a compound structurally similar to this compound, revealed significant anti-inflammatory effects in LPS-stimulated RAW264.7 cells. The compound suppressed the activation of NF-κB and MAPK pathways, which are crucial in inflammation. This suggests the potential of this compound derivatives in treating inflammatory diseases like dermatitis, psoriasis, and arthritis (Kang & Hyun, 2020).

Antibacterial Mechanism

7-Methoxycoumarin, a compound related to this compound, demonstrated significant antibacterial effects against Ralstonia solanacearum, a plant pathogen. The mechanism involved disruption of the bacterial cell membrane and suppression of virulence-associated genes. This points towards the potential antibacterial applications of this compound derivatives in agriculture and medicine (Han et al., 2021).

Spectroscopic and Photophysical Properties

The spectroscopic and photophysical properties of this compound have been studied, revealing insights into its structural characteristics and behavior under different conditions. This information is valuable for its potential applications in material sciences and chemical sensing technologies (Fujii, Mano, & Hirayama, 2005).

Wirkmechanismus

Target of Action

The primary targets of 4-Ethoxy-7-methoxycoumarin are mammalian cytochromes P450 1A1, 2B4, and 2B6 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

This compound interacts with its targets, the cytochromes P450, by serving as a substrate for these enzymes . The interaction results in the O-deethylation of this compound, representing the activity of these cytochromes .

Biochemical Pathways

The interaction of this compound with cytochromes P450 affects the metabolic pathways involving these enzymes. The O-deethylation of this compound by these enzymes can lead to changes in the downstream effects of these pathways .

Pharmacokinetics

Given its interaction with cytochromes p450, it is likely that these enzymes play a role in its metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for cytochromes P450. By undergoing O-deethylation, it can influence the activity of these enzymes and potentially affect the metabolism of other compounds .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Ethoxy-7-methoxycoumarin interacts with mammalian cytochromes P450 1A1, 2B4, and 2B6 . These interactions are crucial in the metabolism of the compound, as cytochromes P450 are a group of enzymes involved in the oxidation of organic substances .

Cellular Effects

The cellular effects of this compound are primarily related to its interactions with cytochromes P450. These enzymes play a vital role in various cellular processes, including drug metabolism and synthesis of cholesterol, steroids, and other lipids

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochromes P450. It serves as a substrate for these enzymes, which catalyze the oxidation of the compound

Metabolic Pathways

This compound is metabolized by cytochromes P450 1A1, 2B4, and 2B6 These enzymes are part of the cytochrome P450 system, which is involved in the metabolism of various substances in the body

Eigenschaften

IUPAC Name |

4-ethoxy-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-10-7-12(13)16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYREIQSILTYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)

![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)

![Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2706100.png)

![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)

![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)